[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylammonium hexafluorophosphate
Description
Molecular Formula and Weight
The molecular formula is C₈H₁₄F₉N₂P , with a calculated molecular weight of 340.17 g/mol . The cationic trimethinium component contributes C₈H₁₄F₃N₂⁺ (MW: 225.20 g/mol), while the hexafluorophosphate anion (PF₆⁻) accounts for F₆P⁻ (MW: 144.97 g/mol). This stoichiometry ensures charge neutrality and stability in the solid state.
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Cation | C₈H₁₄F₃N₂⁺ | 225.20 |
| Anion | PF₆⁻ | 144.97 |
| Total | C₈H₁₄F₉N₂P | 340.17 |
Structural Analysis of the Cationic Trimethinium Core
The cationic core consists of a conjugated trimethinium system (CH)₃⁺ stabilized by resonance delocalization. Key structural features include:
- Trifluoromethyl group at the 2-position, which exerts strong electron-withdrawing effects via inductive (-I) and field (-F) effects.
- Two dimethylamino groups at the 1- and 3-positions, providing electron-donating (+N) resonance stabilization.
- A Z-configuration about the central double bond, confirmed by X-ray crystallography in analogous vinamidinium salts.
The planar geometry of the trimethinium cation facilitates π-electron delocalization across the N–C–C–C–N framework, reducing charge density at any single atom.
Hexafluorophosphate Anion: Role in Stability and Reactivity
The hexafluorophosphate (PF₆⁻) anion serves as a non-coordinating counterion , critical for:
- Charge balance : Neutralizing the +1 charge of the trimethinium cation.
- Solubility modulation : Enhancing solubility in polar aprotic solvents (e.g., acetonitrile, DMF) while maintaining stability in the solid state.
- Kinetic stabilization : Minimizing anion-cation interactions due to its low basicity and large ionic radius (~2.5 Å).
Comparative studies show PF₆⁻ outperforms smaller anions (e.g., Cl⁻) in preventing unwanted side reactions, such as proton abstraction or nucleophilic attack on the cationic core.
Resonance and Conjugation in the Vinamidinium System
The vinamidinium system exhibits extended resonance stabilization , with three canonical forms contributing to its electronic structure:
- Diazaallylic resonance : Delocalization of the positive charge across the N–C–C–C–N framework.
- Trifluoromethyl-induced polarization : The -CF₃ group withdraws electron density, enhancing the electrophilicity of the β-carbon.
- Dimethylamino donor effects : The N(CH₃)₂ groups donate electron density via resonance, stabilizing the cationic charge.
This conjugation lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the compound highly reactive toward nucleophiles at the central carbon. The resonance energy, calculated at ~40 kcal/mol for analogous vinamidinium salts, is sufficient to preclude thermal decomposition below 150°C.
Key Resonance Structures :
$$
\text{Structure I: } \text{N(CH}3\text{)}2^+–\text{C(CF}3\text{)}=\text{C}–\text{N(CH}3\text{)}2 \leftrightarrow \text{N(CH}3\text{)}2–\text{C}=\text{C(CF}3\text{)}–\text{N(CH}3\text{)}2^+ \leftrightarrow \text{N(CH}3\text{)}2–\text{C(CF}3\text{)}=\text{C}^+–\text{N(CH}3\text{)}_2
$$
Properties
CAS No. |
291756-82-6 |
|---|---|
Molecular Formula |
C8H14F9N2P |
Molecular Weight |
340.17 g/mol |
IUPAC Name |
[(E)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-enylidene]-dimethylazanium hexafluorophosphate |
InChI |
InChI=1S/C8H14F3N2.F6P/c1-12(2)5-7(6-13(3)4)8(9,10)11;1-7(2,3,4,5)6/h5-6H,1-4H3;/q+1;-1 |
InChI Key |
GMWIFDFSXGELQO-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)/C=C(\C=[N+](C)C)/C(F)(F)F.F[P-](F)(F)(F)(F)F |
Canonical SMILES |
CN(C)C=C(C=[N+](C)C)C(F)(F)F.F[P-](F)(F)(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Principal Synthetic Routes
Phosphorus Oxychloride Method Using 3,3,3-Tetrafluoroethylene
The most thoroughly documented method for preparing 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves a multi-step process utilizing 3,3,3-tetrafluoroethylene and dimethylamine as primary starting materials. This procedure delivers excellent yields (up to 83%) and consists of four distinct reaction stages.
Trifluoromethyl-Substituted Enamine Formation
The first step involves the reaction of dimethylamine with 3,3,3-tetrafluoroethylene in methylene dichloride to form an enamine intermediate containing the trifluoromethyl group:
- Dimethylamine (270g, 6.0mol) is added to methylene dichloride (400mL).
- 3,3,3-tetrafluoroethylene (228g, 2mol) is slowly introduced into the solution while maintaining the temperature between 25-35°C.
- After complete gas addition, the reaction mixture is stirred at room temperature for 4 hours.
- The solution is washed with cold water and dried over anhydrous magnesium sulfate to produce the dichloromethane solution of the trifluoromethyl-containing enamine.
Vilsmeier Reagent Preparation
The second phase involves the preparation of the Vilsmeier reagent by combining phosphorus oxychloride with dimethylformamide:
- Phosphorus oxychloride (242g, 1.58mol) is slowly added dropwise to dimethylformamide (346g, 7.74mol).
- During addition, the temperature is carefully maintained at 5-10°C.
- After complete addition, the mixture is allowed to warm to room temperature with continued stirring for 30 minutes.
Enamine-Vilsmeier Reagent Coupling
The third stage brings together the enamine solution and the Vilsmeier reagent:
- The dichloromethane solution containing the enamine is added dropwise to the Vilsmeier reagent mixture while maintaining a temperature of approximately 30°C.
- After addition is complete, the reaction mixture is slowly heated to 50°C and stirred for 1 hour at this temperature.
Anion Exchange and Product Isolation
The final stage involves converting the chloride salt to the more stable hexafluorophosphate form:
- The reaction solution is cooled to room temperature.
- An aqueous solution of sodium hexafluorophosphate (prepared by mixing 384g of 60% phosphofluoric acid with 316mL of 5N sodium hydroxide solution) is slowly added while keeping the temperature below 15°C.
- After layer separation, the bottom organic phase is isolated, washed with water, and dried over anhydrous magnesium sulfate.
- Evaporation of the solvent yields a pale yellow solid compound identified as 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (450g, yield 83% based on consumed 1,3,3,3-tetrafluoropropene).
Table 1: Critical Reaction Parameters for the Primary Synthetic Route
| Step | Reactants | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Enamine Formation | Dimethylamine (6.0mol) + 3,3,3-tetrafluoroethylene (2mol) | Methylene dichloride | 25-35°C | 4 hours | Not specified |
| Vilsmeier Reagent Formation | Phosphorus oxychloride (1.58mol) + Dimethylformamide (7.74mol) | None (DMF acts as solvent) | 5-10°C → RT | 30 minutes | Not specified |
| Coupling Reaction | Enamine solution + Vilsmeier reagent | Combined solvents | ~30°C → 50°C | 1 hour | Not specified |
| Anion Exchange | Reaction mixture + Sodium hexafluorophosphate solution | Combined solvents | <15°C | Not specified | 83 (overall) |
Alternative Preparation Methods
Pyrrolidine-Based Vinamidinium Salt Synthesis
A notable alternative method replaces dimethylamine with pyrrolidine to form a structurally related vinamidinium salt. The procedure follows similar steps to the primary method:
- Pyrrolidine (270g, 6.0mol) is combined with methylene dichloride (400mL).
- 3,3,3-tetrafluoroethylene (228g, 2mol) is slowly introduced into the solution while maintaining the temperature between 25-35°C.
- After complete gas addition, the reaction mixture is stirred at room temperature for 4 hours.
- The subsequent steps parallel the primary method, but N-formyl pyrrolidine is used instead of dimethylformamide in the Vilsmeier reagent formation step.
Substituted Acetic Acids and Formamides Approach
A broader synthetic approach applicable to various vinamidinium hexafluorophosphate salts involves the reaction of substituted acetic acids with formamides in the presence of phosphorus oxychloride:
- Substituted acetic acids and formamides react with phosphorus oxychloride as the activating agent.
- This procedure yields vinamidinium hexafluorophosphate salts with moderate to good unoptimized recrystallized yields ranging from 40-67%.
Davies et al. reported that substituted acetic acids or acetyl chlorides react with phosphorus oxychloride in dimethylformamide to produce vinamidinium salts with recrystallized yields spanning from 28-90%. The resulting cations are conveniently isolated as their hexafluorophosphate salts, which exhibit favorable handling characteristics as nonhygroscopic solids.
Table 2: Comparison of Different Preparation Methods for Vinamidinium Hexafluorophosphate Salts
Critical Reaction Parameters
Temperature Control
Temperature management represents a crucial factor in the successful synthesis of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate. Each reaction stage requires specific temperature conditions:
- During enamine formation: 25-35°C to ensure proper addition and prevent side reactions.
- During Vilsmeier reagent formation: 5-10°C during phosphorus oxychloride addition to control the exothermic reaction.
- During coupling reaction: Initially ~30°C, then increased to 50°C to ensure complete reaction.
- During anion exchange: Below 15°C to ensure complete precipitation of the product.
Reagent Ratios
The molar ratios of reactants significantly influence reaction efficiency and yield:
Solvent Selection
Appropriate solvent choice is essential for each reaction step:
- Methylene dichloride is employed for the enamine formation stage due to its inert nature toward the reactants and suitable temperature range.
- Dimethylformamide serves dual functions as both reactant and solvent during Vilsmeier reagent formation.
- The final product isolation involves an aqueous-organic biphasic system to facilitate the anion exchange process.
Table 3: Critical Reaction Parameters and Their Significance
Purification and Isolation Techniques
Anion Exchange Process
The transformation from the initially formed chloride salt to the hexafluorophosphate form represents a critical purification step:
- An aqueous solution of sodium hexafluorophosphate is prepared by combining 60% phosphofluoric acid with 5N sodium hydroxide solution.
- This solution is added to the reaction mixture containing the vinamidinium chloride salt while maintaining temperature below 15°C.
- The hexafluorophosphate anion replaces the chloride counterion, forming a less water-soluble salt that partitions into the organic phase.
Phase Separation and Washing
Following anion exchange:
- The reaction mixture separates into distinct layers.
- The bottom organic phase containing the target product is carefully isolated.
- This organic phase undergoes water washing to remove residual inorganic salts and water-soluble impurities.
- The washed organic phase is then dried using anhydrous magnesium sulfate to remove trace water.
Solvent Removal and Final Purification
The final isolation stages involve:
- Solvent evaporation under appropriate conditions to obtain the crude solid product.
- The resulting pale yellow solid is the target 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.
- If necessary, further purification can be achieved through recrystallization, a process that has yielded purified vinamidinium salts with yields ranging from 28-90% depending on the specific compound.
Table 4: Purification and Isolation Protocol
Physical and Chemical Properties
Physical Characteristics
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate exhibits the following physical properties:
Applications in Organic Synthesis
Heterocyclic Compound Synthesis
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate serves as a versatile building block for synthesizing various heterocyclic compounds:
4-Trifluoromethyl Pyrazol Synthesis
The vinamidinium salt participates in a condensation reaction with hydrazine to form 4-trifluoromethyl pyrazol:
- Hydrazine hydrate (5.0g, 10mmol) and acyl acid (2g, 20mmol) are carefully combined.
- This mixture is added dropwise to a methanol solution (100ml) containing 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (34g, 10mmol).
- The reaction mixture undergoes reflux for 1 hour.
- After solvent removal, the residue is dissolved in methyl tertiary butyl ether and filtered through a short silica gel column.
- Concentration of the filtrate yields 4-trifluoromethyl pyrazol with an excellent yield of 90% (120g).
Trifluoromethylated Azanaphthalene Synthesis
Another valuable application involves the preparation of 3-(trifluoromethyl)-5,6,7,8-tetrahydrochysene-1,6-azanaphthalenes:
- Lithium hexamethyldisilazide (LiHMDS) (1M solution, 220mL, 0.22mol) is added to 4-oxo-piperidine-1-t-butyl formate (40g, 0.2mol) in tetrahydrofuran while maintaining 0-20°C.
- 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (68g, 0.2mol) in tetrahydrofuran (150mL) is added dropwise.
- The reaction mixture is warmed to room temperature, followed by addition of ammonium acetate (46g, 0.6mol).
- After refluxing for 4 hours, the mixture is worked up, purified by silica gel chromatography, and treated with hydrochloric acid to yield 3-(trifluoromethyl)-5,6,7,8-azanaphthalenes hydrochloride with 70% yield (28g).
Functionalized β-Trifluoromethyl Pyridines
The compound is utilized in a chlorotrimethylsilane-promoted synthetic protocol for preparing functionalized fused β-trifluoromethyl pyridines through cyclization with electron-rich aminoheterocycles or substituted anilines. Research has identified structure-specific features of the trifluoromethyl vinamidinium salt that influence reaction progress.
Table 6: Synthetic Applications of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl and dimethylamino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including investigations into its effects on various biological pathways.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors in biological systems . These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The chloro derivative (R = Cl) is the most widely studied, achieving high yields (78%) under mild conditions .
- The trifluoromethyl variant (R = CF₃) shows moderate yield (68%), likely due to the steric and electronic effects of the -CF₃ group, which hinder reaction kinetics .
- Phenyl-substituted analogs (R = Ph) exhibit the highest yields (90%), attributed to resonance stabilization of the cationic core .
Physical and Chemical Properties
The substituent R influences melting points, solubility, and stability:
Key Observations :
- The chloro derivative has the highest reported melting point (227–229.6°C), correlating with strong ionic lattice interactions .
Pharmaceutical Relevance:
- The chloro derivative is a key impurity reference material in non-steroidal anti-inflammatory drugs (NSAIDs) like etoricoxib .
- Trifluoromethyl compounds are increasingly utilized in drug discovery for their metabolic stability and lipophilicity .
Biological Activity
2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (CAS Number: 291756-82-6) is a synthetic compound notable for its unique structural properties and potential biological applications. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its potential use in pharmaceuticals and other applications.
- Molecular Formula : C₈H₁₄F₉N₂P
- Molecular Weight : 340.17 g/mol
- Structure : The compound consists of a trimethinium core with two dimethylamino groups and a hexafluorophosphate counterion.
Biological Activity Overview
The biological activity of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate has been explored in various studies, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance the compound's ability to penetrate microbial membranes, potentially increasing its efficacy against certain pathogens.
- Cytotoxicity : Research has shown that related trimethinium compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways. Further studies on this specific compound are necessary to quantify its cytotoxicity and understand the underlying mechanisms.
- Neuroactive Properties : Some trimethinium derivatives have been investigated for their neuroactive properties, including effects on neurotransmitter systems. The dimethylamino groups may contribute to interactions with cholinergic receptors, suggesting potential applications in neurological disorders.
Case Studies
Several case studies have been conducted to evaluate the biological effects of similar compounds:
- Case Study 1 : A study on a related bis(dimethylamino)trimethinium compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar potential for 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate.
- Case Study 2 : In vitro assays revealed that another derivative exhibited selective cytotoxicity towards specific cancer cell lines while sparing normal cells, highlighting the importance of structure-activity relationships in designing effective anticancer agents.
Toxicological Profile
The toxicity profile of 2-(Trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate is critical for its safe application. Initial assessments indicate it may act as an irritant; however, comprehensive toxicological evaluations are necessary to establish safety margins for human exposure.
Data Table: Biological Activity Summary
| Property | Findings |
|---|---|
| Antimicrobial Activity | Potential against Gram-positive bacteria |
| Cytotoxicity | Effects observed in cancer cell lines |
| Neuroactive Properties | Possible interactions with cholinergic receptors |
| Toxicity | Irritant; further studies needed |
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 2-(trifluoromethyl)-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, and how can reaction progress be monitored?
- Methodological Answer : The synthesis involves reacting trifluoromethyl-substituted precursors with dimethylamino reagents in tetrahydrofuran (THF) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) to detect intermediate formation. Post-reaction, triethylammonium chloride byproducts are removed by filtration, and pure compounds are isolated via column chromatography using silica gel .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : X-ray crystallography is essential for confirming molecular geometry and substituent orientation. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) resolves trifluoromethyl and hexafluorophosphate moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation of aerosols. Avoid contact with strong acids/bases to prevent decomposition. Store in airtight containers at room temperature, away from moisture. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting medical professionals .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in fluorination reactions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the trimethinium core, facilitating nucleophilic substitution. Kinetic studies using NMR can track fluorination efficiency, while density functional theory (DFT) calculations model charge distribution and transition states .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays in buffered solutions (pH 3–10) at 25–60°C reveal degradation above pH 8 due to hydrolysis of the hexafluorophosphate counterion. Thermogravimetric analysis (TGA) identifies decomposition onset at ~150°C. Store in neutral, anhydrous conditions to prolong shelf life .
Q. How can this compound act as a catalyst or intermediate in multi-step organic syntheses?
- Methodological Answer : Its strong fluorinating capacity enables C–F bond formation in aromatic systems. In catalytic cycles, stoichiometric studies (e.g., turnover frequency measurements) paired with kinetic isotope effects (KIE) elucidate mechanistic pathways. Coupling with Pd or Cu catalysts expands applicability in cross-coupling reactions .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force fields) predict binding affinities to enzymes like kinases. Free-energy perturbation (FEP) calculations quantify thermodynamic contributions of the trifluoromethyl group to binding .
Methodological Notes
- Synthesis Optimization : Adjust reaction stoichiometry and solvent polarity (e.g., switch THF to DCM) to improve yields .
- Data Contradictions : Conflicting NMR signals may arise from dynamic rotational isomerism; use variable-temperature NMR to resolve .
- Theoretical Frameworks : Link experimental results to Marcus theory (electron transfer) or frontier molecular orbital (FMO) theory for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
